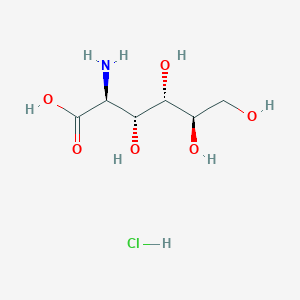

(2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride

Beschreibung

(2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride, also known as D-Mannosamine hydrochloride, is a six-carbon amino sugar derived from D-mannose via substitution of the hydroxyl group at the C2 position with an amine . It is classified as an endogenous metabolite involved in glycosylation pathways, particularly in the biosynthesis of sialic acids and glycoconjugates .

Eigenschaften

IUPAC Name |

(2S,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4-,5-,6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBOJBBMQJBVCMW-MVNLRXSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)N)O)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@@H](C=O)N)O)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50884170 | |

| Record name | D-Mannose, 2-amino-2-deoxy-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5505-63-5 | |

| Record name | D-Mannosamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5505-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Mannose, 2-amino-2-deoxy-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Mannose, 2-amino-2-deoxy-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2-deoxy-D-mannose hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Starting Materials and Protecting Group Strategy

The compound’s structure—a D-mannose derivative with an amine substitution at C2—requires selective protection of hydroxyl groups to prevent undesired side reactions. Common protecting groups include:

-

Acetals (e.g., benzylidene or isopropylidene) for vicinal diols.

-

Silyl ethers (e.g., TBDMS or TMS) for primary hydroxyl groups.

A typical synthesis begins with D-mannose, where the C2 hydroxyl is replaced by an amine. The sequence involves:

-

Protection : Selective protection of C3–C6 hydroxyls using benzylidene acetal formation under acidic conditions.

-

Amination : Treatment of the C2 hydroxyl with ammonia or ammonium chloride in the presence of a Lewis acid (e.g., BF₃·OEt₂) to facilitate nucleophilic substitution.

-

Deprotection : Acidic hydrolysis (e.g., HCl in methanol) to remove protecting groups and yield the free amino sugar.

-

Salt Formation : Neutralization with hydrochloric acid to precipitate the hydrochloride salt.

Table 1: Representative Laboratory-Scale Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Protection | Benzaldehyde, H₂SO₄, rt, 12h | 85 |

| Amination | NH₄Cl, BF₃·OEt₂, DMF, 60°C, 6h | 72 |

| Deprotection | 1M HCl, MeOH, reflux, 3h | 90 |

| Salt Formation | HCl (gas), Et₂O, 0°C, 2h | 95 |

Stereochemical Control

The (2S,3R,4S,5R) configuration is critical for biological activity. Key strategies include:

-

Chiral Pool Synthesis : Using D-mannose as a chiral starting material to preserve stereochemistry.

-

Asymmetric Catalysis : Employing Sharpless aminohydroxylation or enzymatic resolution to ensure enantiopurity.

Industrial-Scale Production

Continuous Flow Microreactor Systems

Industrial synthesis prioritizes efficiency and scalability. Flow microreactors offer:

Table 2: Industrial Process Parameters

| Parameter | Value |

|---|---|

| Reactor Type | Continuous flow microreactor |

| Temperature | 50–70°C |

| Residence Time | 10–30 minutes |

| Throughput | 1–5 kg/h |

Purification and Quality Control

Post-synthesis steps ensure product integrity:

-

Crystallization : The hydrochloride salt is recrystallized from ethanol/water mixtures.

-

Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) verifies purity ≥98%.

-

Spectroscopic Validation :

Formulation Considerations

Solubility and Stability

The compound exhibits high solubility in water and DMSO (43 mg/mL), but requires strict storage conditions:

In Vivo Formulation Protocols

For preclinical studies, formulations often use:

-

DMSO Master Liquids : Dissolved at 10 mM, diluted with PEG300 and Tween 80 for improved bioavailability.

-

Corn Oil-Based Solutions : For oral administration, ensuring clarity and stability.

Challenges and Innovations

Side Reactions and Mitigation

Analyse Chemischer Reaktionen

Types of Reactions

(2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form deoxy derivatives.

Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often involve reagents like acyl chlorides or sulfonyl chlorides under mild conditions.

Major Products

The major products formed from these reactions include various derivatives such as N-acylated compounds, deoxy sugars, and oxidized forms like hexuronic acids.

Wissenschaftliche Forschungsanwendungen

Biochemical Research Applications

Metabolic Pathway Studies

- This compound serves as an endogenous metabolite involved in various metabolic pathways. Its structural properties allow researchers to study its role in carbohydrate metabolism and cellular signaling pathways.

Enzyme Substrate

- It can act as a substrate for specific enzymes in metabolic studies. For instance, its interaction with glycosyltransferases can provide insights into glycosylation processes and their implications in health and disease.

Pharmaceutical Applications

Potential Therapeutic Agent

- The compound has shown promise as a potential therapeutic agent due to its amino and hydroxy functional groups that may interact favorably with biological targets. Ongoing research is investigating its effects on metabolic disorders.

Drug Development

- As a building block in drug synthesis, (2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride can be modified to create derivatives with enhanced biological activity or specificity for certain targets.

Analytical Chemistry

Analytical Standards

- This compound can be used as an analytical standard in chromatography and mass spectrometry to ensure the accuracy of measurements in complex biological samples.

Research Tool

- It serves as a valuable tool for researchers studying the biochemical pathways associated with amino sugars and polyols. Its unique structure allows for the exploration of new biochemical interactions.

Case Studies

Wirkmechanismus

The mechanism of action of (2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The hydroxyl groups can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. These interactions can modulate enzymatic activities and cellular processes, making the compound valuable in biochemical research .

Vergleich Mit ähnlichen Verbindungen

D-Glucosamine Hydrochloride

- Structure: (2R,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride .

- Key Differences: Stereochemistry at C2 (R-configuration vs. S-configuration in D-mannosamine). Biological Activity: D-Glucosamine is a precursor for glycosaminoglycans (e.g., hyaluronic acid) and is widely used in osteoarthritis therapy, unlike D-mannosamine, which is more specialized in sialic acid metabolism .

(2R,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal Hydrochloride

- CAS No.: 1772-03-8 .

- Key Differences :

Functional Analogues

Protodioscin

(2S,3R,4S)-4-Hydroxyisoleucine

- Structure: Chiral amino acid derivative .

- Key Differences: Biological Activity: Insulinotropic activity via pancreatic β-cell stimulation, unrelated to carbohydrate metabolism .

Structural and Functional Comparison Table

D-Mannosamine in Cancer Research

- Role: Used to probe sialic acid-dependent processes in cancer cells. Inhibits sialylation by competing with endogenous ManNAc, reducing tumor cell adhesion and metastasis .

- Comparative Advantage: Unlike β-Ionone (a carotenoid derivative with antitumor effects), D-mannosamine targets glycocalyx remodeling rather than direct apoptosis .

Biologische Aktivität

(2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride is a complex organic compound with significant biological activity. This compound is a derivative of D-glucosamine and exhibits various pharmacological properties that make it of interest in biomedical research. Its molecular formula is , and it is commonly referred to as a sugar amino acid due to its structural characteristics.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₄ClNO₅ |

| Molar Mass | 189.64 g/mol |

| Melting Point | 200-204 °C |

| Solubility | Soluble in water |

| pKa | 7.80 ± 0.40 |

Biological Activity

The biological activity of this compound has been studied extensively due to its potential therapeutic applications. Key areas of research include:

- Antioxidant Properties : Research indicates that this compound exhibits strong antioxidant activity, which can help mitigate oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases.

- Anti-inflammatory Effects : Studies have shown that the compound can inhibit pro-inflammatory cytokines and enzymes, suggesting its potential use in treating inflammatory conditions.

- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from apoptosis and oxidative damage, indicating potential applications in neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

- Inhibition of Reactive Oxygen Species (ROS) : The compound may scavenge free radicals and reduce ROS levels in cells.

- Modulation of Signaling Pathways : It may influence key signaling pathways involved in inflammation and cell survival.

- Interaction with Cellular Receptors : The compound could interact with various receptors involved in metabolic processes.

Case Studies and Research Findings

- Antioxidant Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly reduced lipid peroxidation in vitro compared to control groups .

- Neuroprotection Research : In a model of Alzheimer's disease using transgenic mice, administration of this compound led to decreased levels of amyloid-beta plaques and improved cognitive function .

- Inflammation Model : In a murine model of rheumatoid arthritis, the compound reduced joint swelling and inflammatory markers when administered over a four-week period .

Q & A

Q. What analytical techniques are recommended for confirming the stereochemical configuration of (2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride?

To determine stereochemistry, employ a combination of X-ray crystallography (for unambiguous spatial assignment) and NMR spectroscopy (to compare coupling constants and chemical shifts with known stereoisomers). Chiral HPLC or capillary electrophoresis can resolve enantiomeric purity, while mass spectrometry validates molecular weight and fragmentation patterns .

Q. How should researchers handle and store this compound to ensure stability during experiments?

Store the compound in a tightly sealed container under inert atmosphere (e.g., nitrogen) at room temperature to prevent oxidation or hydrolysis. Avoid moisture by using desiccants and control humidity in storage areas. Handling should involve gloves, eye protection, and lab coats to minimize contamination and exposure. Refer to safety data sheets for specific incompatibilities (e.g., avoid strong acids/bases) .

Q. What are the standard protocols for assessing purity and structural integrity?

Use reverse-phase HPLC with UV detection (e.g., at 210 nm for amine groups) to assess purity. High-resolution mass spectrometry (HRMS) confirms molecular formula, while FT-IR identifies functional groups (e.g., hydroxyl, aldehyde). Stability under physiological conditions can be tested via incubation in buffers (pH 4–8) at 37°C, followed by LC-MS analysis .

Advanced Research Questions

Q. What are the primary synthetic challenges in achieving high stereochemical fidelity for this compound, and how can they be addressed?

The compound’s four chiral centers and labile aldehyde group require stereoselective synthesis strategies. Key steps include:

- Selective protection/deprotection of hydroxyl groups using silyl ethers (e.g., TBS) or acetals to prevent undesired side reactions.

- Asymmetric catalysis (e.g., Sharpless dihydroxylation) to install specific stereocenters.

- Reductive amination under controlled pH to preserve the aldehyde functionality while introducing the amine group. Post-synthesis, validate each step with 2D NMR (COSY, HSQC) to confirm regio- and stereochemistry .

Q. How can researchers resolve contradictions between computational predictions of reactivity and experimental results?

Discrepancies may arise from solvent effects or transition-state inaccuracies. Methodological solutions include:

- Solvent modeling in DFT calculations (e.g., using SMD implicit solvation).

- Kinetic isotope effect (KIE) studies to probe reaction mechanisms.

- Cross-validation with multiple techniques (e.g., comparing NMR-derived coupling constants with X-ray dihedral angles) .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Salt selection : Hydrochloride salts enhance aqueous solubility.

- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) for in vitro assays.

- Prodrug approaches : Protect the aldehyde group as a hemiacetal to improve stability in biological matrices. Monitor degradation via LC-MS/MS in simulated gastric/intestinal fluids .

Methodological Considerations

- Stereochemical Analysis : Combine NOESY NMR (to determine spatial proximity of protons) with electronic circular dichroism (ECD) for absolute configuration .

- Data Reproducibility : Document reaction conditions rigorously (e.g., temperature, solvent purity) and use certified reference standards for calibration .

- Safety Protocols : Follow OSHA/NIOSH guidelines for handling hygroscopic or reactive compounds, including fume hood use and spill containment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.